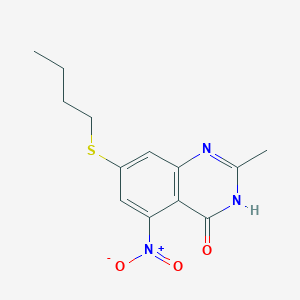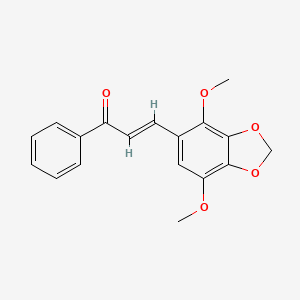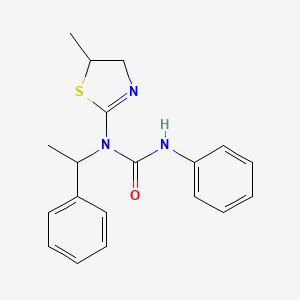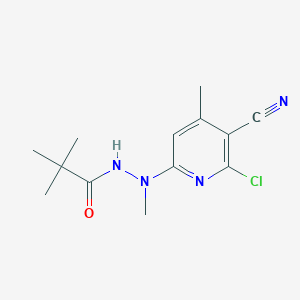![molecular formula C19H21ClN6O3S B11480927 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B11480927.png)
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 4-chloro-2-nitrobenzoic acid with dimethylamine under acidic conditions to form 4-chloro-2-(dimethylamino)benzoic acid.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with 4-(1H-1,2,4-triazol-1-yl)aniline: The final step involves coupling the intermediate with 4-(1H-1,2,4-triazol-1-yl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(dimethylamino)-5-(methylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
- 4-chloro-2-(dimethylamino)-5-(ethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide
Uniqueness
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21ClN6O3S |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN6O3S/c1-24(2)17-10-16(20)18(30(28,29)25(3)4)9-15(17)19(27)23-13-5-7-14(8-6-13)26-12-21-11-22-26/h5-12H,1-4H3,(H,23,27) |
InChI Key |
HLKFBWSVEYDJSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)N3C=NC=N3)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11480845.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine](/img/structure/B11480847.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480850.png)


![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11480890.png)


![1-Adamantylmethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B11480915.png)
![2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)benzamide](/img/structure/B11480922.png)


![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480953.png)
